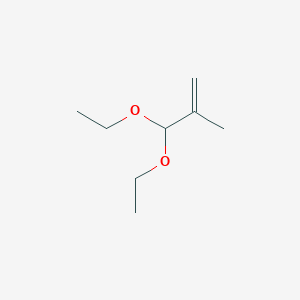
Methacrolein diethylacetal
概要
説明
Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Methacrolein diethylacetal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methacrylic acid or its derivatives.
Reduction: Reduction reactions can convert this compound into methallyl alcohol.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products:
Oxidation: Methacrylic acid, methacrylic esters.
Reduction: Methallyl alcohol.
Substitution: Various substituted acetals depending on the reactants used.
科学的研究の応用
Methacrolein diethylacetal has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and versatility.
作用機序
The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Methacrolein diethylacetal can be compared with other similar compounds, such as:
Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.
Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.
Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.
Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
3,3-diethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3 |
InChIキー |
XYJXZLHRRNRNHF-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=C)C)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)
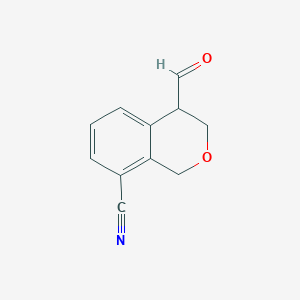
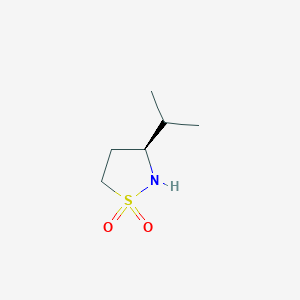
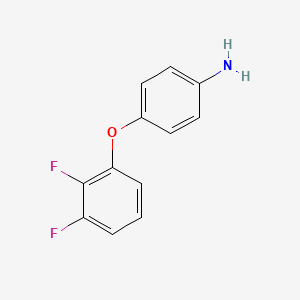
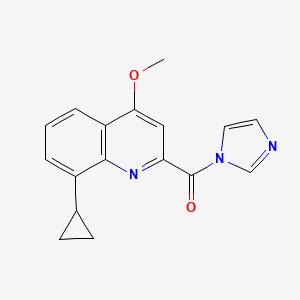
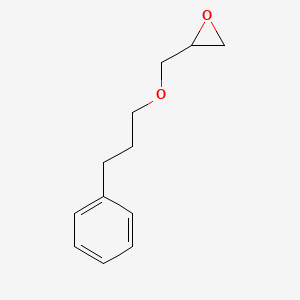
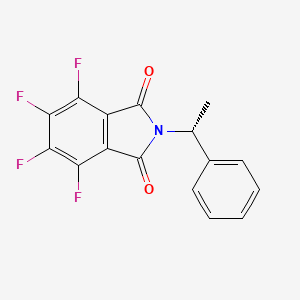
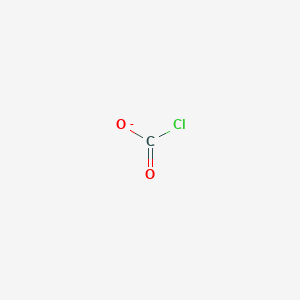
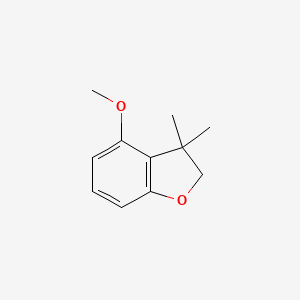
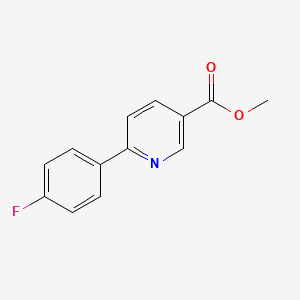
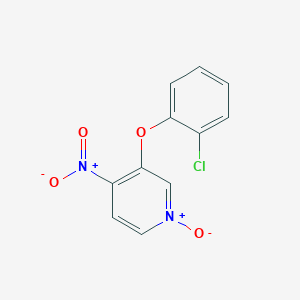
![2-Pyridinamine, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8618226.png)
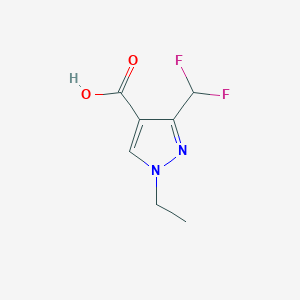
![(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol](/img/structure/B8618234.png)
